molecular formula C11H16FN3O3 B13857757 Carmofur-d11

Carmofur-d11

Cat. No.: B13857757
M. Wt: 268.33 g/mol
InChI Key: AOCCBINRVIKJHY-GILSBCIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carmofur-d11 is a deuterated derivative of carmofur, a fluorouracil-based antineoplastic agent. Carmofur is known for its use in the treatment of various cancers, including breast and colorectal cancer. The deuterated version, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of carmofur due to the presence of deuterium atoms, which can provide more detailed insights through techniques like nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carmofur-d11 typically involves the incorporation of deuterium atoms into the carmofur molecule. One common method is the deuteration of the hexylcarbamoyl group in carmofur. The process involves the following steps:

    Starting Material: The synthesis begins with 5-fluorouracil.

    Formation of Hexylcarbamoyl Intermediate: The hexylcarbamoyl group is introduced through a reaction with hexyl isocyanate.

    Deuteration: The intermediate is then subjected to deuteration using deuterium gas or deuterated reagents under specific conditions to replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for large-scale production.

    Purification: The final product is purified using techniques like crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Carmofur-d11 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur at the fluorine or carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can be analyzed using techniques like NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Carmofur-d11 has a wide range of scientific research applications, including:

    Chemistry: Used in studies involving the synthesis and characterization of fluorouracil derivatives.

    Biology: Employed in research on cellular metabolism and the effects of deuterium on biological systems.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action in cancer treatment.

    Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

Carmofur-d11 exerts its effects through several mechanisms:

    Inhibition of Thymidylate Synthase: Similar to fluorouracil, this compound inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.

    Ceramidase Inhibition: this compound inhibits ceramidase, leading to an accumulation of ceramides, which can induce apoptosis in cancer cells.

    Modulation of Sphingolipid Metabolism: By affecting sphingolipid metabolism, this compound can influence cell survival and proliferation pathways.

Comparison with Similar Compounds

Carmofur-d11 can be compared with other fluorouracil derivatives and deuterated compounds:

    Fluorouracil: The parent compound, widely used in cancer treatment.

    Tegafur: Another fluorouracil prodrug with different pharmacokinetic properties.

    Deuterated Drugs: Other deuterated drugs used in research to study metabolic pathways and improve drug efficacy.

Properties

Molecular Formula

C11H16FN3O3

Molecular Weight

268.33 g/mol

IUPAC Name

5-fluoro-2,4-dioxo-N-(2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexyl)pyrimidine-1-carboxamide

InChI

InChI=1S/C11H16FN3O3/c1-2-3-4-5-6-13-10(17)15-7-8(12)9(16)14-11(15)18/h7H,2-6H2,1H3,(H,13,17)(H,14,16,18)/i1D3,2D2,3D2,4D2,5D2

InChI Key

AOCCBINRVIKJHY-GILSBCIXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CNC(=O)N1C=C(C(=O)NC1=O)F

Canonical SMILES

CCCCCCNC(=O)N1C=C(C(=O)NC1=O)F

Origin of Product

United States

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